2-(1-Amino-2,2-dimethylpropyl)-4-fluorophenol is a synthetic organic compound that features a unique combination of functional groups, including an amino group and a fluorophenol moiety. This compound is of interest in various fields of chemical research and applications due to its potential biological activities and structural characteristics.
Source: The compound can be synthesized from commercially available precursors, such as 6-chloro-4-fluorophenol, through various organic reactions. Its synthesis often involves multi-step processes that require careful control of reaction conditions to achieve high yields and purity.
Classification: It belongs to the class of aromatic amines, which are characterized by the presence of an amino group attached to an aromatic ring. The specific structure of 2-(1-Amino-2,2-dimethylpropyl)-4-fluorophenol positions it as a derivative of phenolic compounds with potential pharmacological properties.
The synthesis of 2-(1-Amino-2,2-dimethylpropyl)-4-fluorophenol typically involves the following steps:
In industrial settings, the synthesis may utilize large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, taking into account factors such as reaction temperature, pressure, and the use of catalysts to enhance reaction rates .
The molecular formula of 2-(1-Amino-2,2-dimethylpropyl)-4-fluorophenol is C11H15ClFNO. Its structure includes:
| Property | Value |
|---|---|
| Molecular Weight | 231.69 g/mol |
| IUPAC Name | 2-(1-amino-2,2-dimethylpropyl)-4-fluorophenol |
| InChI | InChI=1S/C11H15ClFNO/c1-11(2,3)10(14)7-4-6(13)5-8(12)9(7)15/h4-5,10,15H,14H2,1-3H3 |
| InChI Key | WVDXJXIDQAPOHG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(C1=C(C(=CC(=C1)F)Cl)O)N |
The compound can participate in several chemical reactions:
Common reagents used in these reactions include:
The physical properties of 2-(1-Amino-2,2-dimethylpropyl)-4-fluorophenol include:
Key chemical properties include:
The compound has potential applications in various scientific fields:
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: